molecular formula C20H18BrN B2429013 N,N-Dibenzyl-3-bromoaniline CAS No. 148491-07-0

N,N-Dibenzyl-3-bromoaniline

Cat. No. B2429013
CAS RN: 148491-07-0
M. Wt: 352.275
InChI Key: LETHNKDTJWYRTF-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-3-bromoaniline is a solid organic compound with the empirical formula C20H18BrN . It has a molecular weight of 352.27 .


Molecular Structure Analysis

The molecular structure of N,N-Dibenzyl-3-bromoaniline can be represented by the SMILES string BrC1=CC(N(CC2=CC=CC=C2)CC3=CC=CC=C3)=CC=C1 . This indicates that the molecule consists of a bromine atom attached to a benzene ring, which is also attached to a nitrogen atom. The nitrogen atom is further connected to two benzyl groups .


Physical And Chemical Properties Analysis

N,N-Dibenzyl-3-bromoaniline is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Diverse N,N-dibenzylated Compounds

N,N-Dibenzyl-3-bromoaniline is used in the synthesis of diverse N,N-dibenzylated compounds. These compounds are synthesized from the reaction of various aromatic amines with benzyl bromide using ultrasound irradiation in solvent- and catalyst-free conditions .

Benzylation of Aromatic Compounds

The compound is used in the benzylation of aromatic compounds. This process has been studied extensively using various catalysts .

Preparation of N,N′-dibenzyl-2-bromoaniline

N,N-Dibenzyl-3-bromoaniline is used in the preparation of N,N′-dibenzyl-2-bromoaniline. However, the process led to the isolation of N,N-dibenzyl-4-bromoaniline .

Catalyst-Free Ultrasonic Dibenzylations

The compound is used in a green and efficient solvent- and catalyst-free ultrasonic dibenzylation procedure .

Early Discovery Research

Sigma-Aldrich provides N,N-Dibenzyl-3-bromoaniline to early discovery researchers as part of a collection of unique chemicals .

Synthesis of Nanoporous α-Fe2O3 Nanoparticles

N,N-Dibenzyl-3-bromoaniline is used in the synthesis of nanoporous α-Fe2O3 nanoparticles via a hydrothermal method .

Safety and Hazards

N,N-Dibenzyl-3-bromoaniline is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 according to the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and hazard statements H302 - H413 . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N,N-dibenzyl-3-bromoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN/c21-19-12-7-13-20(14-19)22(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETHNKDTJWYRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dibenzyl-3-bromoaniline

Synthesis routes and methods

Procedure details

A mixture of 16 g of 3-bromoaniline, 15 g magnesium oxide and 31.8 g benzylbromide in 100 mL dry dimethylformamide was stirred for 47 hours at room temperature, under nitrogen. The precipitated magnesium salts were filtered. The filtrate was diluted with water and extracted with ether. The ether extracts were combined, washed with water and dried over anhydrous sodium sulfate. The sodium sulfate was filtered and the ether evaporated in vacuo to give a brownish solid. The brownish solid was recrystallized from isopropanol to yield 20.75 g of N,N-dibenzyl-3-bromoaniline as a white solid. The structure was confirmed by NMR.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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